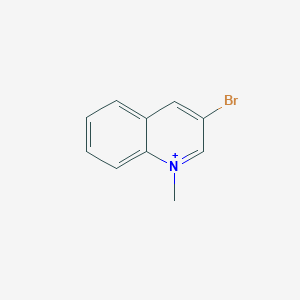

Quinolinium, 3-bromo-1-methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolinium, 3-bromo-1-methyl- is a useful research compound. Its molecular formula is C10H9BrN+ and its molecular weight is 223.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinolinium, 3-bromo-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium, 3-bromo-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Quinolinium, 3-bromo-1-methyl- exhibits significant biological activities that make it a candidate for therapeutic applications. Its electron-deficient nature allows it to interact with various biological targets.

Antimicrobial Properties

Research indicates that quinolinium derivatives can act as antimicrobial agents. The structural modifications provided by the bromine and methyl groups enhance their efficacy against a range of pathogens. For instance, studies have shown that certain quinoline-based compounds can inhibit enzymes involved in bacterial metabolism, thereby exhibiting antibacterial properties .

DNA Methylation Inhibition

A notable application of quinolinium compounds is in the inhibition of DNA methyltransferases (DNMTs). A study characterized quinoline-based analogs that demonstrated low micromolar inhibitory potency against human DNMT1. These compounds intercalate into DNA, causing conformational shifts that inhibit enzyme activity . This mechanism could be pivotal in developing non-nucleoside inhibitors for treating conditions associated with abnormal DNA methylation.

Fluorescent Probes

Quinolinium, 3-bromo-1-methyl- is also recognized for its fluorescent properties, making it suitable for use as a probe in cellular imaging and tracking studies.

Fluorescent Indicators

The compound can be transformed into halide-sensitive fluorescent indicators. These indicators are capable of detecting halide ions in aqueous solutions, which is useful in environmental monitoring and biological assays. For example, quaternary salts derived from quinolinium exhibit reduced fluorescence intensity in the presence of chloride ions, enabling quantitative analysis of halide concentrations .

Cellular Imaging

In cellular imaging applications, quinolinium derivatives have been utilized to visualize cellular processes. Their ability to fluoresce under specific conditions allows researchers to track cellular dynamics and interactions in real time, providing insights into biological mechanisms .

Materials Science

The unique properties of quinolinium, 3-bromo-1-methyl- extend to materials science, where it is used in the development of new materials with specific functionalities.

Synthesis of Advanced Materials

Quinolinium compounds are employed in the synthesis of advanced materials through catalytic processes such as Suzuki cross-coupling reactions. These reactions enable the formation of complex molecular architectures that can be tailored for specific applications . The incorporation of quinolinium moieties enhances the electronic properties of these materials, making them suitable for use in electronic devices.

Case Studies and Data Tables

The following table summarizes key findings regarding the applications of quinolinium, 3-bromo-1-methyl-:

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents and DNA methylation inhibitors | Effective against pathogens; inhibits DNMT activity |

| Fluorescent Probes | Halide-sensitive fluorescent indicators | Quantitative detection of halides; cellular imaging |

| Materials Science | Synthesis of advanced materials via catalytic reactions | Enhanced electronic properties; potential in electronics |

属性

CAS 编号 |

21979-27-1 |

|---|---|

分子式 |

C10H9BrN+ |

分子量 |

223.09 g/mol |

IUPAC 名称 |

3-bromo-1-methylquinolin-1-ium |

InChI |

InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |

InChI 键 |

QXBOGYGAIILJGT-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br |

规范 SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。